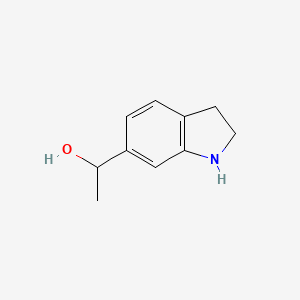

1-(Indolin-6-yl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dihydro-1H-indol-6-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7(12)9-3-2-8-4-5-11-10(8)6-9/h2-3,6-7,11-12H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRHVFSFWOVUDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(CCN2)C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of a 6 Acetylindoline Precursor:the Key Challenge is the Regioselective Installation of an Acetyl Group at the C6 Position. Direct Friedel Crafts Acylation of Unsubstituted Indole or Indoline Typically Results in Substitution at the Electron Rich C3 Position of the Pyrrole Ring.acs.orgnih.govresearchgate.nettherefore, Strategies That Build the Ring with the Desired Substituent Already in Place Are Often Preferred.

Using Fischer or Leimgruber-Batcho Synthesis: One could start with a precursor that already contains the acetyl group or a masked equivalent at the required position. For example, using 4-acetylphenylhydrazine in a Fischer indole (B1671886) synthesis with an appropriate ketone or aldehyde could generate 6-acetylindole. youtube.com Similarly, 4-acetyl-2-nitrotoluene could serve as a starting material in a Leimgruber-Batcho synthesis. clockss.org The resulting 6-acetylindole can then be reduced to 6-acetylindoline.

Reduction of the Ketone:once 6 Acetylindoline is Obtained, the Ketone Can Be Selectively Reduced to the Corresponding Secondary Alcohol, 1 Indolin 6 Yl Ethanol.

Green Chemistry Principles and Sustainable Synthetic Routes in Indoline Chemistry

The application of green chemistry principles to the synthesis of indoline derivatives is crucial for minimizing environmental impact and developing more sustainable chemical processes. These principles focus on aspects such as waste prevention, atom economy, the use of less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, and designing for energy efficiency.

In the context of synthesizing this compound and its derivatives, several green approaches can be considered:

Use of Biocatalysis: As discussed in the previous section, employing enzymes or whole-cell systems for the asymmetric reduction of 6-acetylindoline is a prime example of green chemistry. researchgate.netrsc.orgresearchgate.net These reactions are typically performed in aqueous media under mild conditions, reducing the need for volatile organic solvents and energy-intensive processes. researchgate.netrsc.orgresearchgate.net

Catalytic Reactions: The use of catalytic amounts of reagents, rather than stoichiometric amounts, is a core principle of green chemistry. Asymmetric transfer hydrogenation, which utilizes a small amount of a chiral catalyst, is preferable to methods that require stoichiometric chiral reducing agents.

Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of a chemical process. Water is the most environmentally benign solvent, and its use in biocatalytic reductions is a major advantage. When organic solvents are necessary, the selection of greener alternatives, such as bio-based solvents or supercritical fluids, is encouraged.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant byproducts.

The development of sustainable synthetic routes for indoline derivatives is an ongoing area of research. By integrating green chemistry principles, chemists can create more efficient, safer, and environmentally friendly methods for the production of valuable compounds like this compound.

Advanced Spectroscopic Analysis of this compound

Following a comprehensive search for scientific literature and spectral data, it has been determined that detailed experimental spectroscopic characterization for the specific chemical compound “this compound” is not publicly available. There are no published research articles, scholarly papers, or database entries that provide the specific ¹H NMR, ¹³C NMR, 2D NMR, Infrared (IR), Raman, or Mass Spectrometry data required to fulfill the detailed outline for this article.

The successful generation of a scientifically accurate and thorough article on the advanced spectroscopic characterization of a compound is contingent upon the availability of established research findings. Without access to primary or secondary data sources detailing the spectral properties of this compound, it is not possible to provide an analysis for the following sections as requested:

Advanced Spectroscopic Characterization of 1 Indolin 6 Yl Ethanol

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Information on related but structurally distinct compounds, such as other indoline (B122111) or indole (B1671886) derivatives, cannot be substituted, as spectral data are unique to the precise molecular structure of each compound. Therefore, any attempt to generate content for the requested article would be speculative and would not meet the required standards of scientific accuracy and factual reporting.

Further research or de novo synthesis and characterization of 1-(Indolin-6-yl)ethanol would be necessary to generate the data required for the requested article.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the electrons of the atoms in a crystal, it is possible to determine the exact coordinates of each atom, bond lengths, bond angles, and torsional angles. This information is crucial for elucidating the molecule's conformation and intermolecular interactions in the solid state.

For this compound, a single-crystal X-ray diffraction experiment would yield a detailed structural model. The primary findings from such an analysis would be compiled into a crystallographic data table. While specific values for this compound are not available, a representative data table would include the following parameters:

Interactive Data Table: Representative Crystallographic Data Parameters

| Parameter | Description | Example Value (for a related indoline derivative) |

| Chemical Formula | The elemental composition of the molecule. | C10H13NO |

| Formula Weight | The mass of one mole of the compound. | 163.22 g/mol |

| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P21/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 8.98 Å, b = 8.21 Å, c = 20.16 Å |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90°, β = 92.58°, γ = 90° |

| Volume (ų) | The volume of the unit cell. | 1487.6 ų |

| Z | The number of molecules in the unit cell. | 4 |

| Density (calculated) (g/cm³) | The calculated density of the crystal. | 1.25 g/cm³ |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.05 |

From this data, a detailed analysis of the molecular structure of this compound would be possible. Key features would include the planarity of the indoline ring system, the conformation of the ethanol (B145695) substituent relative to the ring, and the nature of any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atom of the indoline ring. Studies on various indole and indoline derivatives have revealed that the five-membered ring of the indoline moiety is typically puckered, and the substituents can adopt various orientations depending on the steric and electronic environment nih.govresearchgate.netacs.org. The presence of the hydroxyl group in this compound would likely lead to the formation of hydrogen-bonded networks in the crystal lattice, which would significantly influence the crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is dependent on the energy difference between these orbitals. The resulting spectrum provides valuable information about the electronic structure of the molecule, including the presence of chromophores (light-absorbing groups).

The UV-Vis spectrum of this compound, typically measured in a solvent such as ethanol, would exhibit characteristic absorption bands corresponding to π-π* and n-π* electronic transitions. The indoline ring system is the primary chromophore in this molecule. Based on studies of related indole derivatives, the absorption spectrum is expected to show distinct peaks in the UV region core.ac.uknih.govnih.gov.

The specific wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivities (ε) are key parameters obtained from a UV-Vis spectrum. While the precise values for this compound are not documented, a representative data table for an indole derivative in ethanol is presented below to illustrate the expected data format.

Interactive Data Table: Representative UV-Vis Absorption Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

| Ethanol | ~220 | ~25,000 | π-π |

| Ethanol | ~280 | ~6,000 | π-π |

The position and intensity of these absorption bands are influenced by the substituents on the indole ring and the solvent used. The ethanol substituent at the 6-position of the indoline ring is expected to cause a slight shift in the absorption maxima compared to unsubstituted indoline, likely a small bathochromic (red) shift due to its electron-donating character. The polarity of the solvent can also affect the positions of the absorption bands; polar solvents like ethanol can stabilize the excited state, often leading to a red shift in the π-π* transitions core.ac.uk. The electronic absorption spectra of indole derivatives are generally characterized by two main absorption bands, often referred to as the ¹La and ¹Lb bands, arising from different electronic transitions within the aromatic system chemrxiv.org. A detailed analysis of the UV-Vis spectrum would provide insights into the electronic structure and conjugation within the this compound molecule.

Computational and Theoretical Investigations of 1 Indolin 6 Yl Ethanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is widely employed to calculate molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov For 1-(Indolin-6-yl)ethanol, DFT calculations can provide a detailed understanding of its geometry, orbital energies, and reactivity patterns. researchgate.netniscpr.res.in Methods like B3LYP are commonly used in conjunction with basis sets such as 6-311++G(d,p) to achieve a balance of accuracy and computational efficiency in studying indoline (B122111) and indole (B1671886) derivatives. researchgate.netdntb.gov.ua

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the molecular structure with the lowest possible energy, which reveals key parameters such as bond lengths, bond angles, and dihedral angles.

Conformational analysis further explores the different spatial orientations (conformers) of the molecule that arise from rotation around single bonds, such as the C-C bond in the ethanol (B145695) substituent. DFT calculations can determine the relative energies of these conformers and the energy barriers for their interconversion. nih.gov For instance, the rotation of the hydroxyl group and its orientation relative to the indoline ring would be a key focus. The most stable conformer is the one that minimizes steric hindrance and maximizes stabilizing intramolecular interactions.

Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound Note: These values are illustrative, based on typical parameters for related structures calculated using DFT methods.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | C-C (aromatic) | 1.39 Å |

| C-N (indoline) | 1.47 Å | |

| C-C (ethyl) | 1.54 Å | |

| C-O (hydroxyl) | 1.43 Å | |

| O-H (hydroxyl) | 0.96 Å | |

| Bond Angles | C-C-C (aromatic) | 120.0° |

| C-N-C (indoline) | 109.5° | |

| C-C-O (ethyl) | 109.5° | |

| Dihedral Angle | C(ring)-C(ethyl)-C-O | ~60° (gauche) or 180° (anti) |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich indoline ring system, reflecting its nucleophilic character. The LUMO would likely be distributed over the aromatic ring and the ethanol substituent. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and kinetically less stable, indicating a higher propensity for chemical reactions. researchgate.netresearchgate.net The HOMO-LUMO gap also corresponds to intramolecular charge transfer possibilities within the molecule. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for Indoline Derivatives Note: Values are based on typical results from DFT calculations on related indole and indoline systems and serve as a predictive example. researchgate.net

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.40 | Electron-donating capacity; related to nucleophilicity |

| LUMO | -0.95 | Electron-accepting capacity; related to electrophilicity |

| ΔE (Gap) | 4.45 | Indicator of kinetic stability and chemical reactivity |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. mdpi.comchemrxiv.org It provides a clear picture of the charge distribution, allowing for the prediction of reactive sites for both electrophilic and nucleophilic attacks. researchgate.netnih.gov

In an MEP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. nih.govimist.ma For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atom of the hydroxyl group due to its lone pairs, making it a primary site for hydrogen bonding and electrophilic interaction. researchgate.net The hydrogen atom of the hydroxyl group and the N-H proton of the indoline ring would exhibit positive potential, marking them as sites for nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized electron-pair bonding units (Lewis structures). nih.gov It is used to investigate intramolecular bonding, charge transfer, and conjugative interactions within a molecule. tandfonline.com The analysis quantifies the delocalization of electron density between occupied Lewis-type NBOs (donors) and formally unoccupied non-Lewis NBOs (acceptors). tandfonline.com

The stabilization energy, E(2), associated with these donor-acceptor interactions is calculated via second-order perturbation theory. tandfonline.com For this compound, significant interactions would include the delocalization of the nitrogen and oxygen lone pairs into antibonding orbitals (e.g., n(N) → π* or n(O) → σ*), which stabilizes the molecule. researchgate.netmdpi.com These hyperconjugative interactions are crucial for understanding the molecule's electronic structure and stability. tandfonline.com

Table 3: Predicted Major Intramolecular Interactions in this compound via NBO Analysis Note: This table presents hypothetical but chemically reasonable donor-acceptor interactions and their stabilization energies (E(2)), based on studies of similar molecules. tandfonline.com

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C1-C2) | π*(C3-C4) | ~18-22 | π-π* conjugation in the aromatic ring |

| LP(N) | σ*(C-C) | ~3-5 | n-σ* hyperconjugation |

| LP(O) | σ*(C-H) | ~1-3 | n-σ* hyperconjugation |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. mdpi.com This technique provides detailed information on the conformational flexibility and structural stability of a molecule in a simulated physiological environment, such as in a solvent like water. espublisher.commdpi.com

An MD simulation of this compound would involve placing the molecule in a simulation box filled with solvent molecules and calculating the atomic trajectories by integrating Newton's laws of motion. mdpi.com Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be analyzed. A stable RMSD value over the simulation time indicates that the molecule has reached equilibrium and maintains a stable conformation. mdpi.com RMSF analysis highlights the flexibility of different parts of the molecule, with higher values indicating greater movement. Such simulations can reveal how the molecule interacts with its environment and maintains its structural integrity. mdpi.comsci-hub.box

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. nih.gov These studies involve mapping the entire reaction pathway from reactants to products, including the identification of transition states and intermediates. acs.org By calculating the activation energies (the energy barrier from reactant to transition state), researchers can predict the feasibility and rate of a reaction. acs.org

For this compound, quantum chemical studies could investigate various potential reactions, such as oxidation of the alcohol, electrophilic substitution on the aromatic ring, or reactions involving the indoline nitrogen. For example, a study on the atmospheric oxidation of indole initiated by hydroxyl radicals showed that the reaction proceeds via addition to the C=C bonds or H-abstraction pathways. copernicus.org A similar approach for this compound could determine the most favorable reaction sites and the energetics of competing pathways, providing a comprehensive understanding of its chemical behavior. nih.govacs.org

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| Indole |

| Indoline |

Reactivity and Transformation Pathways of 1 Indolin 6 Yl Ethanol

Reaction Mechanisms Involving the Indoline (B122111) Moiety

The indoline nucleus is an electron-rich system. The nitrogen atom's lone pair of electrons significantly influences the reactivity of the entire moiety, particularly the aromatic ring.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of the indoline core is highly activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the secondary amine. The nitrogen atom directs incoming electrophiles to the positions ortho and para to it. In the case of 1-(indolin-6-yl)ethanol, the ethanol (B145695) substituent is at the C6 position, which is para to the nitrogen atom. Therefore, the most activated positions for electrophilic attack are C5 and C7, which are ortho to the nitrogen.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The specific conditions for these reactions would need to be controlled to prevent side reactions on the nitrogen atom or the hydroxyl group of the side chain. researchgate.net

Table 1: Potential Electrophilic Aromatic Substitution Reactions of this compound This table presents hypothetical products based on established principles of electrophilic aromatic substitution on activated aromatic rings.

| Reaction | Reagents | Potential Major Products | Notes |

|---|---|---|---|

| Nitration | HNO3/H2SO4 (mild conditions) | 1-(5-Nitroindolin-6-yl)ethanol and 1-(7-Nitroindolin-6-yl)ethanol | Harsh conditions could lead to oxidation. Protection of the amine and alcohol may be necessary. |

| Bromination | Br2 in a non-polar solvent | 1-(5-Bromoindolin-6-yl)ethanol and 1-(7-Bromoindolin-6-yl)ethanol | The high reactivity may lead to polybromination without careful control of stoichiometry. |

| Friedel-Crafts Acylation | Acyl chloride (e.g., CH3COCl), AlCl3 | 1-(5-Acetylindolin-6-yl)ethanol and 1-(7-Acetylindolin-6-yl)ethanol | The Lewis acid catalyst can complex with the nitrogen and oxygen atoms, requiring protection strategies. |

Nucleophilic aromatic substitution on the indoline ring is generally unfavorable. The ring is electron-rich, which repels nucleophiles. Such reactions typically require the presence of a strong electron-withdrawing group (like a nitro group) on the ring and a good leaving group, conditions not present in the parent this compound molecule. nii.ac.jp

Transformations of the Nitrogen Heterocycle

The secondary amine in the indoline ring is a key site of reactivity. It can act as a nucleophile, participating in a variety of common transformations for secondary amines.

N-Alkylation: The nitrogen can be alkylated using alkyl halides or other electrophilic alkylating agents, often in the presence of a base to deprotonate the nitrogen, enhancing its nucleophilicity. semanticscholar.orgresearchgate.netacs.org

N-Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of N-acylindoline derivatives. This is often used as a protecting group strategy for the nitrogen.

Dehydrogenation (Aromatization): The indoline ring can be oxidized to the corresponding indole (B1671886). This transformation is a synthetically important process and can be achieved using a variety of reagents, such as manganese dioxide (MnO₂) or palladium on carbon (Pd/C). researchgate.netresearchgate.net This reaction fundamentally changes the electronic properties and reactivity of the heterocyclic system. Studies have also shown that cytochrome P450 enzymes can catalyze this "aromatase" process biochemically. nih.govdoi.org

Table 2: Key Transformations of the Indoline Nitrogen

| Transformation | Typical Reagents | Product |

|---|---|---|

| N-Methylation | Methyl iodide (CH3I), Base (e.g., K2CO3) | 1-(1-Methylindolin-6-yl)ethanol |

| N-Acetylation | Acetic anhydride (B1165640) ((CH3CO)2O) or Acetyl chloride (CH3COCl) | 1-(1-Acetylindolin-6-yl)ethanol |

| Dehydrogenation | Pd/C, heat; or MnO2 | 1-(Indol-6-yl)ethanol |

Reactivity of the Ethanol Side Chain

The 1-hydroxyethyl group attached to the C6 position of the indoline ring exhibits typical reactivity for a secondary alcohol.

Oxidation and Reduction Pathways of the Hydroxyl Group

The secondary hydroxyl group can be readily oxidized to a ketone. The choice of oxidizing agent determines the outcome. Mild oxidizing agents, such as pyridinium chlorochromate (PCC), Dess-Martin periodinane, or conditions used in Swern or Moffatt oxidations, will convert the alcohol to 1-(indolin-6-yl)ethanone. Stronger oxidizing agents, like potassium permanganate or chromic acid, could potentially lead to cleavage of the side chain or oxidation of the indoline ring under harsh conditions.

Reduction of the hydroxyl group itself is not a standard transformation. However, the corresponding ketone, 1-(indolin-6-yl)ethanone, can be reduced back to the secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Table 3: Oxidation-Reduction Reactions of the Ethanol Side Chain

| Reaction | Starting Material | Reagents | Product |

|---|---|---|---|

| Oxidation | This compound | PCC, CH2Cl2 | 1-(Indolin-6-yl)ethanone |

| Reduction | 1-(Indolin-6-yl)ethanone | NaBH4, Methanol | This compound |

Dehydration Reactions to Form Olefins

Like other alcohols, this compound can undergo dehydration to form an alkene (olefin). This reaction is typically catalyzed by strong acids, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), and often requires heat.

The mechanism generally proceeds via an E1 pathway. The acid protonates the hydroxyl group, converting it into a good leaving group (water). The departure of water results in the formation of a secondary benzylic carbocation. This carbocation is stabilized by resonance with the aromatic ring. Finally, a base (such as water or the conjugate base of the acid) removes a proton from an adjacent carbon, leading to the formation of a double bond and the product, 6-vinylindoline. A related process has been observed where an indolin-3-ol, formed via epoxidation and cyclization of a 2-alkenylaniline, undergoes elimination of water to form an indole. nih.gov

Photochemical Reactivity and Transformations

Specific photochemical studies on this compound are not extensively documented in the literature. However, the photochemistry of the parent indole and indoline chromophores provides insight into potential reaction pathways. sci-hub.st The indole ring is a major near-UV light-absorbing chromophore. sci-hub.st Upon absorption of UV light, the molecule can be promoted to an electronically excited state, from which several reactions can occur.

Potential photochemical transformations include:

Photooxidation: In the presence of oxygen and photosensitizers, the indoline ring can be susceptible to oxidation.

Photocyclization: If appropriate substituents are present, intramolecular photocyclization reactions can occur. For instance, N-benzoylindoles have been shown to undergo efficient photocyclization to yield indolinyl compounds. nih.gov

Radical Formation: UV light excitation of aryl halides is known to induce homolytic cleavage of the carbon-halogen bond. nih.gov Similarly, the C-N or C-O bonds in this compound could potentially undergo homolysis under certain photochemical conditions, leading to radical intermediates. The formation of reactive C-centered radicals from related systems under photochemical conditions has been reported. nih.gov Electron transfer from the excited indole ring is a dominant process, which can lead to photoionization and the formation of radical ions. sci-hub.st

Photosubstitution: The indole ring can undergo photosubstitution reactions, where a substituent on the ring is replaced. sci-hub.st

These potential pathways are based on the known reactivity of the indoline/indole chromophore, and specific experimental studies would be required to determine the precise photochemical behavior of this compound.

Photocyclization and Dimerization Reactions

Photocyclization: Intramolecular photocyclization reactions are a powerful tool for constructing complex polycyclic systems from indole derivatives. These reactions often proceed without the need for a catalyst or external oxidants. For instance, 3-styryl indoles undergo efficient dehydrogenative photocyclization when irradiated with UV lamps (e.g., 350 nm) to form benzo[a]carbazoles. acs.orgacs.org This process involves a photoinduced 6π-electrocyclic ring-closing followed by a hydrogen evolution cascade. acs.org Similarly, a direct photo-induced reductive Heck cyclization of certain N-acyl indole derivatives can be achieved using UVA/blue LEDs to produce polycyclic indolinyl compounds. nih.govresearchgate.net This reaction tolerates a variety of functional groups, including alcohols. nih.govresearchgate.net

Dimerization: The photochemical dimerization of indole derivatives is less common than acid-catalyzed or oxidative dimerization. rsc.org However, photo-induced [2+2] cycloadditions can occur, particularly in indole derivatives where an olefin is tethered to the indole nitrogen. This reaction, promoted by visible light via an energy transfer process, leads to the formation of cyclobutane-fused polycyclic indoline derivatives with high diastereoselectivity. acs.org

| Reaction Type | Substrate Class | Conditions | Product |

| Dehydrogenative Photocyclization | 3-Styryl Indoles | UV light (350 nm), MeCN, Argon atm | 5-Aryl-11H-benzo[a]carbazoles |

| Reductive Heck Cyclization | N-Benzoylindoles | UVA/blue LEDs, Base (DIPEA) | Polycyclic indolinyl compounds |

| [2+2] Cycloaddition | N-Alkenoylindoles | Visible light, Photocatalyst | Cyclobutane-fused indolines |

Photoinduced Electron Transfer and Energy Transfer Processes

The indole ring is electron-rich and can participate in photoinduced electron transfer (PET) processes, acting as an electron donor. Upon photoexcitation, an electron can be transferred from the indole moiety to an electron acceptor, or vice versa, initiating a chemical reaction.

Mechanistic studies of various photochemical reactions of indole derivatives confirm the involvement of PET. For example, the direct photo-induced reductive Heck cyclization involves an electron transfer from a tertiary amine (like DIPEA) to the triplet excited state of the N-benzoyl indole, leading to the formation of radical intermediates. nih.govresearchgate.net In other systems, indole derivatives can form an electron donor-acceptor (EDA) complex with another molecule. This complex can absorb visible light, promoting a charge transfer that initiates a radical chain reaction. rsc.org

Energy transfer is another key photochemical process. In this mechanism, a photocatalyst absorbs light to reach an excited state and then transfers its energy (not an electron) to a substrate molecule. This excites the substrate, enabling it to undergo reactions that are otherwise thermodynamically unfavorable. For instance, the visible light-promoted dearomative [2+2] cycloaddition of N-alkenoylindoles proceeds via energy transfer, where the formation of hydrogen bonds between the substrate and solvent helps to lower the triplet energy of the indole derivative, facilitating the reaction. acs.org

Catalytic Reactions Involving this compound

The functional groups of this compound—a secondary alcohol and an indoline ring—are amenable to various catalytic transformations. The alcohol moiety can be used as an alkylating agent, while the indoline ring can be either alkylated or dehydrogenated.

A prominent class of reactions is the catalytic C3-alkylation of indoles using alcohols, which typically proceeds through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. In this process, a catalyst (often based on iridium, nickel, or other transition metals) temporarily "borrows" hydrogen from the alcohol, oxidizing it to an intermediate aldehyde or ketone. liv.ac.ukrsc.org This intermediate then reacts with the nucleophilic C3 position of an indole. The catalyst subsequently returns the hydrogen to the resulting adduct, yielding the C3-alkylated indole and regenerating the catalyst, with water as the only byproduct. liv.ac.ukrsc.org

Specifically, iridium complexes have been shown to catalyze the dehydrogenative coupling of indolines with alcohols. liv.ac.ukacs.orgacs.org These reactions can be selectively tuned to produce either N-alkylated or C3-alkylated indoles by modifying the reaction conditions, such as the timing of base addition. liv.ac.ukresearchgate.net

N-Alkylation: A borrowing hydrogen-dehydrogenation process is involved. The alcohol is first dehydrogenated to an aldehyde, which reacts with the indoline nitrogen. The resulting intermediate is then reduced and dehydrogenated to the N-alkylated indole. liv.ac.uk

C3-Alkylation: This involves a dehydrogenation-borrowing hydrogen process. The indoline is first dehydrogenated to the corresponding indole. The alcohol is then dehydrogenated to an aldehyde, which reacts with the C3 position of the indole to give the final product. liv.ac.uk

Given this reactivity, this compound could potentially serve as the alcohol component in the C3-alkylation of another indole molecule. Alternatively, the indoline portion of the molecule could react with a different alcohol.

| Catalyst System | Reaction | Substrates | Key Feature |

| Iridium Complex | Dehydrogenative Coupling | Indolines + Alcohols | Selective N- or C3-alkylation by tuning base addition. liv.ac.ukacs.org |

| Binuclear Nickel Complex | C3-Alkylation | Indoles + Alcohols | Proceeds via a borrowing hydrogen pathway. rsc.org |

| Molecular Iodine | C3-Benzylation | Indoles + Benzylic Alcohols | Metal- and base-free conditions. acs.org |

| Palladium Catalyst | C-H Activation | Indole-carboxylic acids + Benzyl alcohols | Domino protocol in water. mdpi.com |

Structural Analogs and Derivatives of 1 Indolin 6 Yl Ethanol: Design and Synthetic Strategies

Design Principles for Indoline-Based Scaffolds

The design of molecules based on the indoline (B122111) scaffold is guided by several key principles that leverage the inherent chemical properties of this heterocyclic system.

Privileged Scaffold Concept : The indole (B1671886) and its reduced form, indoline, are considered "privileged scaffolds" in drug discovery. nih.gov This status is due to their ability to interact with a wide range of biological targets through various non-covalent interactions. The design of new derivatives often involves retaining the core indoline structure while introducing diverse functional groups to fine-tune these interactions and explore new chemical space.

Three-Dimensionality and Scaffold Diversification : A significant principle in modern chemical design is the creation of molecules with greater three-dimensional (3D) complexity, which can lead to improved specificity and novel properties. Strategies such as the dearomatization of indoles to produce indolines are employed to convert flat, aromatic systems into more complex, stereochemically rich structures. researchgate.net This approach enhances the spatial arrangement of functional groups, allowing for more precise interactions with other molecules. researchgate.net

Computational and Chemoinformatic Approaches : Modern design principles heavily rely on computational tools. Chemoinformatics and molecular modeling are used to design novel indoline derivatives and predict their properties. researchgate.netepa.gov These methods allow for the virtual screening of libraries of compounds and the analysis of their potential interactions, guiding synthetic efforts toward molecules with the highest probability of possessing desired characteristics. epa.gov

Synthetic Routes to Substituted 1-(Indolin-6-yl)ethanol Derivatives

The synthesis of this compound and its derivatives requires multi-step strategies, typically involving the initial construction or modification of the indoline core, followed by the introduction and manipulation of the C6-substituent. While direct synthesis of this specific compound is not extensively detailed, plausible routes can be constructed based on established reactions for indoles and indolines. A common approach involves the preparation of a 6-acetylindoline intermediate, which is then reduced to the target ethanol (B145695) derivative.

Route 1: Friedel-Crafts Acylation Followed by Reduction

A classical method to introduce an acyl group onto an aromatic ring is the Friedel-Crafts acylation. researchgate.netacs.org This route would involve the acylation of an N-protected indoline, followed by the reduction of the resulting ketone.

N-Protection: The indoline nitrogen is typically protected to prevent side reactions and to help direct the acylation. Common protecting groups include acetyl (Ac) or tosyl (Ts).

Friedel-Crafts Acylation: The N-protected indoline is reacted with an acylating agent, such as acetyl chloride (AcCl) or acetic anhydride (B1165640) (Ac₂O), in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄). researchgate.netresearchgate.net This reaction often yields a mixture of positional isomers, and the 6-substituted product must be separated chromatographically.

Reduction: The ketone functional group of the purified 6-acetylindoline derivative is then reduced to a secondary alcohol. This transformation is commonly achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. orgsyn.org

Deprotection: If required, the protecting group on the indoline nitrogen is removed under appropriate conditions to yield the final product.

Interactive Data Table: Proposed Synthesis via Friedel-Crafts Acylation

| Step | Reactants | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | Indoline | Acetyl chloride, Pyridine | N-Acetylindoline | Protection of the indoline nitrogen. |

| 2 | N-Acetylindoline | Acetyl chloride, AlCl₃ | 1-Acetyl-6-acetylindoline | Introduction of the acetyl group at the C6 position. |

| 3 | 1-Acetyl-6-acetylindoline | Sodium borohydride (NaBH₄), Methanol | 1-(1-Acetylindolin-6-yl)ethanol | Reduction of the ketone to a secondary alcohol. |

Route 2: Cross-Coupling Strategies

Modern synthetic chemistry offers powerful cross-coupling methods that can be applied to build the desired structure, often with higher regioselectivity. This approach would typically start from a halogenated indoline.

Synthesis of 6-Bromoindoline (B1282224): A suitable starting material is 6-bromoindoline, which can be prepared from 6-bromoindole (B116670) via reduction with agents like sodium cyanoborohydride (NaBH₃CN). mdpi.com The nitrogen may be protected as in Route 1.

Palladium-Catalyzed Cross-Coupling: The N-protected 6-bromoindoline can undergo a palladium-catalyzed cross-coupling reaction to introduce the acetyl group. For example, a Stille coupling with tributyl(1-ethoxyvinyl)tin followed by hydrolysis of the resulting enol ether affords the 6-acetylindoline intermediate.

Reduction: As with the previous route, the ketone is then reduced to the corresponding ethanol derivative using a suitable reducing agent. orgsyn.org

Deprotection: The final step involves the removal of the N-protecting group.

These synthetic strategies provide a framework for accessing not only this compound but also a wide array of derivatives by varying the acylating agent, the coupling partner, or by performing further functionalization on the indoline core or the ethanol side chain.

Structure-Activity Relationship (SAR) Studies in Chemical Research Contexts (focus on chemical aspects)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its properties. In the context of this compound derivatives, SAR focuses on how modifications to the indoline scaffold or the C6-substituent influence chemical characteristics such as reactivity, stability, and intermolecular interactions.

The indoline scaffold provides multiple positions for substitution (the nitrogen atom, the C2 and C3 positions of the five-membered ring, and the C4, C5, and C7 positions of the benzene (B151609) ring). SAR studies systematically explore the impact of placing different functional groups at these positions. For example, in studies of bisindole compounds, the specific connectivity between the indole units (e.g., 5–5′ vs. 6–6′ linkage) and the nature of the substituents on the aromatic rings were found to be critical for their chemical and biological profiles. nih.gov The introduction of polar or nonpolar groups, as well as altering the shape and size of the molecule, are key aspects of these investigations. organic-chemistry.orgnih.gov

The substituents on the indoline ring profoundly affect the electron density distribution within the molecule, which in turn governs its reactivity and stability.

Electronic Effects : Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or amino (-NH₂) increase the electron density of the aromatic ring, making it more susceptible to electrophilic substitution. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) decrease the ring's electron density, deactivating it towards electrophiles but potentially activating it for nucleophilic aromatic substitution. researchgate.net

Steric Effects : The size and position of substituents can introduce steric hindrance, which may block or slow down reactions at nearby sites. For instance, bulky groups adjacent to the reactive nitrogen atom can impede its participation in reactions. researchgate.net

Substituents as "Chemical Switches" : In certain reaction systems, the nature of a substituent can act as a "chemical switch," directing the reaction down one pathway over another. For example, in Zn(II)-catalyzed cycloadditions with indoles, the presence or absence of a substituent at the C3 position was found to trigger two different reaction pathways, leading to distinct polycyclic products. researchgate.netchempedia.info This demonstrates that a subtle change in the substitution pattern can lead to a dramatic divergence in chemical reactivity.

Interactive Data Table: Effect of Substituent Type on Indoline Ring Reactivity

| Substituent Type | Example Group | Position on Ring | Electronic Effect | Impact on Reactivity |

|---|---|---|---|---|

| Electron-Donating Group (EDG) | -OCH₃, -CH₃ | Benzene ring (e.g., C5, C7) | Increases electron density | Activates ring towards electrophilic substitution. |

| Electron-Withdrawing Group (EWG) | -NO₂, -CN, -Cl | Benzene ring (e.g., C5, C7) | Decreases electron density | Deactivates ring towards electrophilic substitution. |

| N-Protecting Group | -SO₂Ph, -Ac | Indoline Nitrogen (N1) | Electron-withdrawing | Modulates nucleophilicity of the nitrogen and can direct C-H functionalization. |

The study of different conformers is crucial as they can have different energy levels and, therefore, different stabilities. google.com Factors that influence conformational preference include:

Torsional Strain : Arises from the eclipsing of bonds on adjacent atoms. Molecules tend to adopt staggered conformations to minimize this strain. google.com

Steric Interactions : Repulsive forces that occur when atoms or groups are forced too close together. The bulky indoline ring and the hydroxyl group of the ethanol side chain will orient themselves to minimize steric clash. google.com

Intramolecular Hydrogen Bonding : The hydroxyl group of the ethanol substituent can potentially form an intramolecular hydrogen bond with the nitrogen atom of the indoline ring or with another substituent, which would lock the side chain into a specific conformation.

X-ray crystallography studies on related indole derivatives have revealed that even in the solid state, molecules can adopt different conformations. For example, an analysis of 1H-Indole-2-methanol showed two distinct molecules in the crystal lattice with different orientations of the hydroxyl group. google.com Similarly, other studies have identified planar, T-shaped, or twisted conformations in indole-containing molecules depending on the nature of their substituents and their packing in the crystal. This conformational flexibility is a key chemical aspect that influences the macroscopic properties of the material.

Analytical Quantification and Detection Methodologies for 1 Indolin 6 Yl Ethanol in Research Contexts

Chromatographic Techniques for Separation and Quantification

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development

Similarly, there is a lack of published literature detailing HPLC or LC-MS methods specifically designed for the separation and quantification of 1-(Indolin-6-yl)ethanol. Although methods for other indoline (B122111) and indole (B1671886) compounds exist, which often utilize reverse-phase columns (like C8 or C18) with methanol or acetonitrile-based mobile phases, these methods have not been explicitly applied to or validated for this compound.

Method Validation in Chemical Analysis (Linearity, Precision, Accuracy)

As no specific analytical methods for this compound have been published, there is no corresponding data on method validation. Information regarding linearity, precision, and accuracy is contingent on the development and testing of a specific analytical procedure, which has not been reported.

Due to the absence of specific research findings, creating data tables and detailing analytical methodologies as requested is not feasible without speculating or presenting information that is not specific to this compound, which would violate the instructions provided.

Conclusion and Future Research Directions

Summary of Current Understanding of 1-(Indolin-6-yl)ethanol Chemistry

Specific research on this compound is not extensively documented in current literature. However, a comprehensive understanding of its chemistry can be extrapolated from the well-established principles governing the indoline (B122111) scaffold and the benzylic alcohol functional group.

Physicochemical Properties: The structure of this compound, featuring a bicyclic aromatic amine fused to a pyrrolidine (B122466) ring and a secondary alcohol, suggests a molecule with moderate polarity. The presence of the nitrogen and oxygen atoms allows for hydrogen bonding, which would influence its solubility and boiling point. The indoline core, a partially saturated version of indole (B1671886), contributes to its structural and electronic properties. nih.gov The physicochemical characteristics of a molecule, such as lipophilicity, polarity, and solubility, are crucial in fields like medicinal chemistry as they can influence a compound's pharmacokinetic profile. nih.govnih.gov

Expected Reactivity: The reactivity of this compound can be considered through the lens of its two primary functional components: the indoline ring and the secondary benzylic alcohol.

Indoline Ring: The indoline nucleus is susceptible to electrophilic aromatic substitution on the benzene (B151609) ring, with the amino group directing incoming electrophiles. The nitrogen atom itself can act as a nucleophile, participating in reactions such as alkylation or acylation. nih.gov Furthermore, the C-H bonds on the benzene portion of the indoline scaffold, particularly those at positions C4, C5, and C7, can be targeted for functionalization through modern synthetic methods like transition metal-catalyzed C-H activation. nih.govresearchgate.netnih.gov

Benzylic Alcohol: The secondary alcohol group at the benzylic position is prone to oxidation to form the corresponding ketone, a common transformation in organic synthesis. rsc.orgnih.govresearchgate.net The reactivity of benzylic alcohols can be influenced by the electronic nature of the indoline ring. mdpi.com This hydroxyl group can also be converted into a good leaving group, facilitating nucleophilic substitution reactions.

A summary of the probable physicochemical properties of this compound is presented in the table below, based on general principles and data for analogous structures.

| Property | Predicted Characteristic |

| Molecular Formula | C₁₀H₁₃NO |

| Polarity | Moderate, due to the presence of N-H and O-H groups capable of hydrogen bonding. |

| Solubility | Likely soluble in polar organic solvents. nih.gov |

| Reactivity Centers | The nitrogen atom of the pyrrolidine ring (nucleophilic), the aromatic ring (susceptible to electrophilic substitution and C-H activation), and the secondary alcohol (can be oxidized or undergo substitution). nih.govnih.govmdpi.com |

| Spectroscopic Features | Expected to show characteristic signals in ¹H and ¹³C NMR for the aromatic and aliphatic protons and carbons of the indoline scaffold, as well as signals corresponding to the ethyl alcohol substituent. IR spectroscopy would likely show characteristic peaks for the O-H and N-H stretches. |

Emerging Research Avenues in the Synthesis and Reactivity of Indoline Derivatives

The field of heterocyclic chemistry is continuously evolving, with new synthetic methodologies enabling the creation of increasingly complex and functionalized molecules. For indoline derivatives, several research avenues are particularly promising.

Advanced Synthetic Methodologies:

C-H Functionalization: A major focus in modern organic synthesis is the direct functionalization of carbon-hydrogen bonds. nih.govnih.govrsc.org For indoline and indole scaffolds, transition-metal catalysis has enabled site-selective C-H functionalization at various positions, including the traditionally less reactive C4 to C7 positions of the benzene ring. nih.gov These methods provide a more efficient route to substituted indolines compared to traditional multi-step syntheses that require pre-functionalized starting materials. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, allowing for novel transformations under mild reaction conditions. mdpi.comresearchgate.nettandfonline.combohrium.comrsc.org This methodology can be applied to generate radical intermediates, opening up new pathways for the functionalization of heterocyclic compounds like indoline. mdpi.com

Asymmetric Synthesis: The development of enantioselective methods for the synthesis of chiral indoline derivatives is of high importance, particularly for pharmaceutical applications where a specific stereoisomer is often responsible for the desired biological activity. nih.gov This includes both metal-catalyzed and organocatalyzed approaches.

Novel Reactivity and Functionalization:

Carbonylative Synthesis: Carbonylation reactions, which introduce a carbonyl group into a molecule, are a powerful method for synthesizing and functionalizing indoles and their derivatives. nih.govbeilstein-journals.org

Multi-component Reactions (MCRs): MCRs, where three or more reactants combine in a single step, offer a highly efficient way to build molecular complexity and are increasingly used in drug discovery to generate libraries of diverse heterocyclic compounds. nih.gov

Dearomatization Reactions: The stereoselective conversion of flat indole rings into three-dimensional indoline structures is a significant challenge and an active area of research. researchgate.net

Methodological Advancements and Interdisciplinary Approaches in Chemical Research

Progress in the study of compounds like this compound is not only driven by new reactions but also by broader advancements in chemical research methodologies and the increasing integration of different scientific disciplines.

Methodological Advancements:

Computational Chemistry: Computational methods have become indispensable for understanding and predicting chemical reactivity. grnjournal.us Techniques like Density Functional Theory (DFT) and molecular dynamics simulations provide detailed insights into reaction mechanisms, transition states, and the properties of molecules, guiding experimental design. grnjournal.ussmu.edunih.govrsc.orgacs.org This synergy between computational and experimental chemistry accelerates the discovery and optimization of new synthetic routes.

Green Chemistry: There is a growing emphasis on developing more environmentally benign synthetic methods. This includes the use of greener solvents, catalyst-free reactions, and energy-efficient processes like those mediated by visible light. rsc.org

High-Throughput Screening: In the context of drug discovery, high-throughput screening techniques allow for the rapid evaluation of the biological activity of large libraries of compounds, including diverse indoline derivatives.

Interdisciplinary Approaches: The study of heterocyclic compounds is inherently interdisciplinary. msesupplies.commdpi.comopenaccessjournals.com

Medicinal Chemistry and Pharmacology: Indole and indoline scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in bioactive compounds and marketed drugs. nih.govresearchgate.net Research in this area involves close collaboration between synthetic chemists, medicinal chemists, and pharmacologists to design, synthesize, and evaluate new therapeutic agents. nih.govnih.govmdpi.com

Materials Science: The unique electronic and photophysical properties of heterocyclic compounds make them valuable in materials science for applications such as organic semiconductors and functional dyes. msesupplies.comopenaccessjournals.com

Chemical Biology: Synthetic chemists create molecular probes based on heterocyclic scaffolds to study biological processes at the molecular level, bridging the gap between chemistry and biology.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(Indolin-6-yl)ethanol with high purity?

- Methodological Answer : The compound is typically synthesized via the reduction of its ketone precursor, 1-(Indolin-6-yl)ethanone, using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Post-reduction, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity. Monitoring reaction progress with TLC and confirming purity via HPLC is critical . For precursor synthesis, oxidation and substitution reactions of indole derivatives are foundational .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H and ¹³C) to confirm the alcohol group (-OH) and indoline ring protons.

- FTIR for detecting O-H stretching (~3200–3600 cm⁻¹) and aromatic C-H bonds.

- HPLC-MS to verify molecular weight (C₁₀H₁₃NO, 163.22 g/mol) and detect impurities.

Cross-referencing with databases like PubChem or NIST ensures alignment with published spectra .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials to prevent oxidation of the alcohol group. Regular stability assays (e.g., HPLC every 3 months) monitor degradation. Avoid aqueous environments to suppress hydrolysis of the indoline ring .

Advanced Research Questions

Q. What strategies optimize the reaction yield of this compound in multi-step syntheses?

- Methodological Answer :

- Solvent Optimization : Ethanol/water mixtures improve solubility during reduction steps (see Response Surface Methodology (RSM) designs in ultrasonic-assisted extraction studies ).

- Catalyst Screening : Transition metal catalysts (e.g., Pd/C for hydrogenation) enhance regioselectivity.

- Kinetic Control : Lower reaction temperatures (0–5°C) minimize side reactions during indoline ring functionalization .

Q. How can researchers reconcile contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Standardized Assays : Use in vitro models (e.g., enzyme inhibition assays) with controlled conditions (pH, temperature).

- Statistical Meta-Analysis : Apply ANOVA or Bayesian models to compare datasets, accounting for variables like solvent polarity or cell line specificity.

- Replication Studies : Independent validation of pharmacokinetic parameters (e.g., IC₅₀) reduces bias .

Q. What advanced techniques elucidate the reaction mechanisms of this compound in catalytic systems?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) predicts transition states and intermediates in oxidation/reduction pathways.

- Isotopic Labeling : Use deuterated ethanol (CH₃CD₂OH) to track proton transfer steps via ²H NMR.

- In Situ Spectroscopy : Raman or UV-Vis monitors real-time changes during catalysis .

Q. How should researchers design experiments to assess the compound’s neuropharmacological potential?

- Methodological Answer :

- In Vivo Models : Administer graded doses (10–100 mg/kg) in DBA2/J mice, measuring prefrontal cortex biomarkers (e.g., glucocorticoid kinase 1) via qPCR.

- Dose-Response Curves : Establish LD₅₀ and therapeutic indices using probit analysis.

- Ethical Controls : Follow NIH guidelines for animal studies, including IRB approval and blinding protocols .

Data Analysis & Reproducibility

Q. What statistical frameworks address variability in chromatographic purity data?

- Methodological Answer : Use Grubbs’ test to identify outliers in HPLC peak area measurements. Normalize data via Z-scores and report confidence intervals (95% CI). For inter-lab reproducibility, share raw datasets on platforms like Zenodo .

Q. How can machine learning improve synthetic route predictions for novel indoline derivatives?

- Methodological Answer : Train neural networks on reaction databases (e.g., Reaxys, Pistachio) to prioritize one-step syntheses. Validate predictions with robotic high-throughput screening (HTS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.